3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
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Overview
Description
3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrroloquinoline core, which is a fused ring system containing both pyrrole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: The pyrroloquinoline core can be synthesized through a cyclization reaction.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using benzoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced pyrroloquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced pyrroloquinoline derivatives.
Substitution: Substituted pyrroloquinoline derivatives with various functional groups.
Scientific Research Applications
3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Quinoline derivatives: Compounds such as 4-hydroxy-2-quinolones exhibit similar chemical properties and biological activities.
Uniqueness
3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is unique due to the presence of both chloro and methoxy groups, which enhance its chemical reactivity and potential for diverse applications. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H16ClN3O2 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-chloro-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H16ClN3O2/c1-25-16-6-5-12-9-13-7-8-23(18(13)21-17(12)11-16)22-19(24)14-3-2-4-15(20)10-14/h2-6,9-11H,7-8H2,1H3,(H,22,24) |
InChI Key |
RWTDUUWFTRDCSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(CCN3NC(=O)C4=CC(=CC=C4)Cl)C=C2C=C1 |
Origin of Product |
United States |
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